5,8-Dimethoxy-2,2-dimethylchroman
Description
Structure
3D Structure
Properties
CAS No. |
92156-56-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,8-dimethoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C13H18O3/c1-13(2)8-7-9-10(14-3)5-6-11(15-4)12(9)16-13/h5-6H,7-8H2,1-4H3 |
InChI Key |
RZRKMOLBXGXAAK-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(C=CC(=C2O1)OC)OC)C |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)OC)OC)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Considerations of Chromans
Isolation of Chroman Derivatives from Botanical Sources
The chroman ring system is found in a diverse array of plant species, often as part of more complex molecular architectures. Phytochemical investigations have led to the isolation and characterization of numerous chroman derivatives from various botanical families.
Orthosiphon aristatus , a medicinal herb from the Lamiaceae family commonly known as Java tea, has been the subject of extensive phytochemical analysis. extrasynthese.comresearchgate.net These studies have revealed a rich profile of secondary metabolites, including terpenes, flavonoids, and a notable abundance of caffeic acid derivatives like rosmarinic acid. researchgate.netnih.gov The primary constituents identified are phenolic compounds, with a particular emphasis on flavones and flavonols such as eupatorin (B191229) and sinensetin. extrasynthese.come-nps.or.kr Despite comprehensive studies on its extracts, the isolation of chroman derivatives has not been a prominent feature in the published phytochemical profile of Orthosiphon aristatus. nih.gove-nps.or.krscispace.com
Ageratina riparia (Mistflower), a member of the Asteraceae family, is also recognized for its diverse phytochemical composition. lucidcentral.orgstuartxchange.org In contrast to O. aristatus, investigations into the constituents of Ageratina riparia have explicitly led to the isolation of chroman-type compounds. A detailed reinvestigation of the roots and aerial parts of the plant resulted in the discovery of ten new chromones. documentsdelivered.com Further reviews of the Ageratina genus confirm the presence of chromene derivatives among its characteristic bioactive phytochemicals. mdpi.comnih.gov
Table 1: Selected Compounds Identified in Ageratina riparia
| Compound Class | Specific Examples | Reference |
|---|---|---|
| Chromones | Ten novel chromone (B188151) derivatives | documentsdelivered.com |
Eupatorium fortunei , a perennial herb in the Asteraceae family, has been a source of various natural products. nih.gov Phytochemical work on this species has led to the isolation of a new 4-chromanone (B43037) derivative, identified as 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one. nih.gov This compound is structurally related to the core subject of this article, sharing the dimethoxy and dimethyl substitutions, albeit on a chromanone instead of a chroman skeleton.
The genus Melicope (family Rutaceae) is known for producing a variety of secondary metabolites, including acetophenones and chromenes. numberanalytics.com Studies on different Melicope species have consistently reported the presence of these compounds, suggesting they may be of interest as chemotaxonomic markers for the genus. numberanalytics.com
Table 2: Chroman-Related Compounds from Eupatorium and Melicope Species
| Plant Species | Compound Name | Class | Reference |
|---|---|---|---|
| Eupatorium fortunei | 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | 4-Chromanone | nih.gov |
Cannabis sativa L. is renowned for its complex and unique phytochemical profile, which includes almost 500 identified natural constituents. nih.gov The chemistry of the plant is dominated by a class of meroterpenoids known as cannabinoids, with major examples being Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), along with their acidic precursors. researchgate.netnih.gov While the cannabinoid structure incorporates a dihydropyran ring, which is structurally analogous to the heterocyclic ring in chromans, the major compounds isolated from Cannabis sativa are not typically classified as chromans or chromanones in the primary literature. nih.govmdpi.comresearchgate.net Phytochemical studies focus on cannabinoids, flavonoids, and terpenes as the principal bioactive constituents. mdpi.com
Proposed Biosynthetic Pathways for Naturally Occurring Chroman Analogs
The biosynthesis of chromans is intrinsically linked to fundamental pathways in plant secondary metabolism. The formation of the characteristic bicyclic structure involves the convergence of precursors from different metabolic routes.
The journey to the aromatic portion of the chroman skeleton begins with the phenylpropanoid pathway. nih.gov This nearly universal plant pathway converts the amino acid phenylalanine into a variety of phenolic compounds. nih.gov A key enzyme, phenylalanine ammonia-lyase (PAL), catalyzes the initial step, converting phenylalanine to cinnamic acid. nih.gov A series of subsequent enzymatic reactions, including hydroxylations, leads to the formation of p-coumaric acid. nih.gov
This intermediate is then activated by ligation to coenzyme A, forming p-coumaroyl-CoA. nih.gov This activated molecule stands at a critical metabolic branch point, serving as the direct precursor for the biosynthesis of numerous classes of natural products, including flavonoids and coumarins, which provide the foundational aromatic scaffolds for more complex structures like chromans. nih.gov
The formation of the dimethyl-substituted pyran ring, a defining feature of 2,2-dimethylchromans, is accomplished through the action of a specific class of enzymes. The key step involves the attachment of a C5 isoprenoid unit to the aromatic precursor derived from the phenylpropanoid pathway.
This crucial transformation is catalyzed by prenyltransferases . numberanalytics.comnih.gov These enzymes facilitate the transfer of a prenyl group, typically from a donor molecule like dimethylallyl pyrophosphate (DMAPP), to an acceptor molecule. numberanalytics.comnih.gov In the context of chroman biosynthesis, an aromatic prenyltransferase catalyzes the addition of the dimethylallyl group onto the phenolic ring of a precursor, such as a hydroquinone (B1673460) derivative. nih.gov Following this prenylation event, an intramolecular cyclization occurs. This ring-forming step, often enzyme-mediated, involves the nucleophilic attack of a hydroxyl group on the aromatic ring onto the prenyl side chain's double bond, resulting in the formation of the heterocyclic pyran ring and establishing the final chroman structure. The enzymes involved in these cyclization steps are often highly specific oxidoreductases or cyclases. nih.govnih.gov
Table 3: Key Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5,8-Dimethoxy-2,2-dimethylchroman |
| 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one |
| Cannabidiol (CBD) |
| Cannabidiolic acid (CBDA) |
| Cinnamic acid |
| Eupatorin |
| p-Coumaric acid |
| p-Coumaroyl-CoA |
| Phenylalanine |
| Rosmarinic acid |
| Sinensetin |
| Δ⁹-tetrahydrocannabinol (THC) |
Mechanistic Investigations of Biological Activities of Chromans
Cellular and Molecular Targets of Chroman Compounds
The anti-inflammatory properties of chroman-related structures are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. researchgate.netnih.gov
For instance, studies on hydrolysable tannin fractions, which can contain chroman-like moieties, have demonstrated their potential to suppress the release of nitric oxide (NO), reactive oxygen species (ROS), and various cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The underlying mechanism for this anti-inflammatory action was found to be the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Similarly, secondary metabolites from red algae have been shown to exert anti-inflammatory effects through the modulation of the MAPK/NF-κB pathway and the NLRP3 inflammasome. nih.gov
While not a direct study on 5,8-Dimethoxy-2,2-dimethylchroman, these findings on structurally related natural products suggest that chroman derivatives could possess similar anti-inflammatory capabilities by targeting these critical signaling cascades. The substitution pattern on the chroman ring is expected to play a crucial role in the potency and selectivity of this modulation.
The antioxidant potential of chroman derivatives is a well-documented aspect of their biological activity. This activity is largely attributed to their ability to scavenge reactive oxygen species (ROS) and support endogenous antioxidant defense systems. nih.gov Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in a variety of pathological conditions. researchgate.net
The antioxidant capacity of various natural and synthetic compounds, including those with chroman-like structures, has been evaluated through a range of in vitro assays. These assays measure the scavenging activity against different ROS such as hydroxyl radicals, superoxide (B77818) anions, and nitric oxide. nih.gov For example, methanolic extracts of certain plants containing flavonoids and other phenolic compounds have demonstrated significant ROS scavenging abilities. nih.govresearchgate.net The presence of methoxy (B1213986) groups on the aromatic ring, such as in 3-methoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone, has been shown to contribute to their reactivity against superoxide radicals and hypochlorous anions. nih.gov
Furthermore, some antioxidant compounds have been observed to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase, catalase, and glutathione-S-transferase, providing another layer of cellular protection against oxidative damage. nih.gov While direct data for this compound is not available, its structural features, including the methoxy groups, suggest a potential for antioxidant activity.
Lipid peroxidation is a detrimental process initiated by the attack of free radicals on polyunsaturated fatty acids in cell membranes, leading to cellular damage. ptfarm.plijpp.com The inhibition of lipid peroxidation is a key mechanism of action for many antioxidant compounds.
Research on 2,2-dimethylchromenes and chromans has demonstrated their ability to inhibit lipid peroxidation in rat liver microsomes. nih.gov This inhibitory effect is crucial for protecting cell membranes from oxidative damage. The process of lipid peroxidation is a chain reaction that, if unchecked, can lead to the deterioration of biological systems. ptfarm.pl Compounds that can halt or slow down this process are valuable for mitigating oxidative stress-related pathologies.
The general antioxidant properties of phenolic compounds, which are structurally related to chromans, are also linked to their ability to inhibit lipid peroxidation. ptfarm.pl Although specific studies on the influence of this compound on lipid peroxidation are lacking, the presence of the 2,2-dimethylchroman (B156738) core suggests it may share the inhibitory properties observed in other similar structures.
Enzymatic Interactions and Inhibition Profiles
The interaction of chroman derivatives with enzymes like carbonic anhydrases and serine proteases is an area of growing interest. However, much of the research has focused on related structures such as coumarins and chromones.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. mdpi.com Coumarins, which are structurally similar to chromans, have been identified as a novel class of CA inhibitors. unifi.itnih.gov They are believed to act as prodrugs, undergoing hydrolysis within the enzyme's active site to form 2-hydroxy-cinnamic acids, which then bind to the enzyme. unifi.itnih.gov Certain chromene-based sulfonamides have also shown inhibitory activity against various human CA isoforms, with some derivatives exhibiting potent inhibition of the tumor-associated isoforms hCA IX and XII. mdpi.comtandfonline.com While these findings are promising, there is a lack of direct evidence for the inhibition of carbonic anhydrase by simple chroman derivatives like this compound.
Serine Protease Inhibition: Serine proteases are a large class of enzymes involved in diverse physiological and pathological processes, including digestion, blood coagulation, and inflammation. ekb.egmdpi.com The development of serine protease inhibitors is a significant area of pharmaceutical research. mdpi.com While some natural products and synthetic compounds have been identified as serine protease inhibitors, specific studies on the inhibitory activity of simple chroman derivatives are limited. nih.gov Research has explored the potential of various scaffolds, but the chroman ring itself has not been a primary focus in the context of serine protease inhibition. wichita.edu
Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the metabolism of neurotransmitters like dopamine (B1211576). youtube.com Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govfrontiersin.org
Several studies have highlighted the potential of chromone (B188151) derivatives as potent and selective MAO-B inhibitors. nih.govnih.gov The position of substituents on the chromone ring has been shown to be critical for inhibitory activity. For instance, C6-benzyloxy substituted chromones have demonstrated high binding affinity for human MAO-B. nih.gov In contrast, derivatives with the benzyloxy substituent at the C5 position exhibit significantly weaker MAO-B inhibition. nih.gov This underscores the importance of the substitution pattern in determining the biological activity of these compounds.
While these studies focus on chromones, which possess a ketone group that is absent in the chroman structure of this compound, they provide a basis for exploring the MAO-B inhibitory potential of the broader chroman class. The electronic and steric properties conferred by the dimethoxy and dimethyl substitutions on the chroman ring of the target compound would likely influence its interaction with the MAO-B active site.
Mechanisms of Antimicrobial and Antifungal Action
Extensive literature searches did not yield specific data on the antimicrobial and antifungal mechanisms of this compound. The following subsections address the specific areas of inquiry for which no published research could be found.
There is currently no available scientific literature that specifically investigates or provides data on the suppression of fungal mycelial growth by this compound.
Information regarding the interactions of this compound with cellular systems in antimicrobial contexts is not available in the reviewed scientific literature.
Elucidation of Anticancer Mechanisms
Detailed investigations into the specific anticancer mechanisms of this compound are not present in the current body of scientific literature. The subsequent sections outline the specific areas where research is lacking.
There is no published research to date that specifically demonstrates or details the induction of apoptosis by this compound through mitochondrial and caspase-dependent pathways. While the general mechanisms of apoptosis are well-documented for other compounds, these findings cannot be attributed to this compound without specific experimental evidence.
Scientific literature lacks specific studies on the influence of this compound on androgen receptor activity in cellular models. Research on other compounds, such as 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has shown effects on prostate cancer cell lines, but these findings are not directly applicable to the chroman structure of this compound. nih.gov
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Chromans
Synthesis and Characterization of Structural Analogues
The synthesis of structural analogues of 5,8-dimethoxychroman derivatives is a key area of research, aimed at exploring the chemical space around this privileged scaffold. Methodologies often focus on building the chroman ring system from appropriately substituted precursors or modifying existing chroman structures.
The specific 5,8-dimethoxy substitution pattern is typically installed by selecting a precursor that already contains these groups, such as 2,5-dimethoxyphenol. The synthesis of this key precursor can be achieved from hydroquinone (B1673460) through methylation. nih.gov Another approach involves the methylation of pyrogallic acid using dimethyl carbonate in the presence of a catalyst like tetrabutylammonium (B224687) bromide to produce 2,6-dimethoxyphenol, a regioisomeric precursor. google.com The choice of starting material is critical for the final substitution pattern on the aromatic ring of the chroman.
Once the desired phenol (B47542) is obtained, the chroman ring can be constructed. For instance, cascade radical annulation of 2-(allyloxy)arylaldehydes provides a route to various substituted chroman-4-ones. mdpi.com While not specific to 5,8-dimethoxy-2,2-dimethylchroman, these methods illustrate general strategies for accessing the chroman core, which can be adapted based on the starting phenol. The introduction of the gem-dimethyl group at the C2 position is commonly achieved by using reagents like prenyl bromide or through reactions involving acetone (B3395972) in the presence of a catalyst.
Precocene I (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene) are naturally occurring insect anti-juvenile hormones. The synthesis of analogues with alternative substitution patterns, such as the 5,8-dimethoxy arrangement, is of interest for studying structure-activity relationships. The synthesis of these analogues highlights the importance of regiocontrol. For example, the synthesis of 5,8-dimethoxyesculetin (a coumarin (B35378) derivative) was achieved from 4,7-dimethoxybenzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde, demonstrating a multi-step pathway to achieve a specific poly-oxygenated aromatic ring. mdpi.com Such strategies are crucial for creating specific regioisomers of naturally occurring chromans and chromenes to probe the impact of methoxy (B1213986) group positioning on biological activity.
Homoisoflavonoids, which include a chroman-4-one core, are a significant class of natural products. The synthesis of derivatives with varied oxygenation patterns has been a subject of study. For example, homoisoflavonoids containing 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy groups have been synthesized from a known 4-chromenone via a facile process that includes chemoselective 1,4-reduction and selective deprotection steps. nih.gov
General synthetic methods for the chroman-4-one scaffold often involve the intramolecular cyclization of phenolic precursors. researchgate.net A variety of synthetic strategies exist, including cascade radical reactions. For instance, 3-substituted chroman-4-ones can be synthesized via a visible-light-mediated process involving the reaction of o-(allyloxy)arylaldehydes with other reagents. researchgate.net These methods provide access to a diverse range of chroman-4-one derivatives, which are valuable for biological screening. nih.gov
Table 1: Synthesis of Substituted Chroman-4-one Derivatives This table is interactive. You can sort and filter the data.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-(Allyloxy)arylaldehydes | Oxalates, (NH4)2S2O8 | Ester-containing chroman-4-ones | mdpi.com |
| 2-(Allyloxy)arylaldehydes | Aryl/aliphatic aldehydes, nBu4NBr, K2S2O8 | 3-(2-Oxo-2-arylethyl)chroman-4-ones | researchgate.net |
| 4-Chromenone | H2, Pd/C; various steps | 5,7-Dihydroxy-6-methoxy-homoisoflavonoids | nih.gov |
| Phenol/Thiophenol derivatives | Multistep synthesis | 3-[3/4-(2-Aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-ones | nih.gov |
Systematic Exploration of Structural Modifications and Their Biological Impact
The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Systematic modifications allow for the development of quantitative structure-activity relationships (QSAR).
In a series of desmethoxy analogues of coruscanone A, the most potent compound, 2-benzylidenecyclopent-4-ene-1,3-dione, showed antifungal effects comparable to the natural product but with lower cytotoxicity, indicating that even the complete removal of methoxy groups can be beneficial for tuning activity and safety. nih.gov The biological activity of 5,8-dihydroxycoumarin has also been evaluated, showing antioxidant properties. nih.govmdpi.com This highlights that the oxidation state of the substituents at the 5 and 8 positions (hydroxyl vs. methoxy) is a critical determinant of the type of biological activity observed.
The specific placement of substituents on the chroman ring has a profound effect on pharmacological activity. This is exemplified by the development of acetylcholinesterase (AChE) inhibitors based on an indanone scaffold, which is structurally related to the chroman-4-one core. In the development of Donepezil, it was found that the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivative was a highly potent and selective AChE inhibitor. nih.gov The 5,6-dimethoxy substitution pattern was critical for this high affinity.
This demonstrates that different regioisomers of dimethoxy-substituted bicyclic systems can have vastly different pharmacological profiles. The comparison between the potent 5,6-dimethoxyindan derivative and the naturally occurring 6,7-dimethoxychromene (Precocene II) underscores the principle that moving a methoxy group from one position to another can switch the biological target or potency of a compound. Therefore, the 5,8-dimethoxy pattern of the title compound would be expected to confer a distinct pharmacological profile compared to its 5,6-, 6,7-, or 5,7-dimethoxy regioisomers.
Table 2: Biological Activity of Related Dimethoxy-Substituted Compounds This table is interactive. You can sort and filter the data.
| Compound | Scaffold | Substitution | Biological Activity | IC50 | Reference |
|---|---|---|---|---|---|
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Indanone | 5,6-dimethoxy | Acetylcholinesterase Inhibition | 5.7 nM | nih.gov |
| 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones | Naphthoquinone | 5,8-dimethoxy | Antiproliferative/Cytotoxic | Varies | nih.gov |
| 5,8-Dihydroxycoumarin | Coumarin | 5,8-dihydroxy | Antioxidant | N/A | nih.govmdpi.com |
Computational Approaches to SAR Delineation
The development of new therapeutic agents often involves the synthesis and biological evaluation of a large number of molecules, which can be a time-consuming and costly process. Computational approaches play a crucial role in streamlining this process by predicting the biological activity of compounds before they are synthesized. By establishing a correlation between the structural features of molecules and their pharmacological effects, these methods help in prioritizing the synthesis of compounds with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models are developed by correlating molecular descriptors (numerical representations of chemical and physical properties) with observed biological data. researchgate.netnih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. wikipedia.org
Several QSAR studies have been conducted on chroman and its related chromone (B188151) derivatives to elucidate the structural requirements for various biological activities. For instance, 3D-QSAR studies on synthetic chromone derivatives have been employed to understand their antioxidant properties. nih.govmdpi.com In one such study, a Molecular Field Analysis (MFA) was used to build a predictive model for the DPPH free radical scavenging activity of a series of 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy synthetic chromone derivatives. nih.govmdpi.com The resulting model showed good statistical significance, indicating its potential for designing novel antioxidants. nih.govmdpi.com The study highlighted the importance of electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring for enhanced antioxidant activity. mdpi.com
Another study focused on the development of QSAR models for 3-iodochromone derivatives as potential fungicides. frontiersin.org Three different models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), were generated. The MLR model was identified as the most predictive, with a high correlation coefficient (r²) of 0.943. frontiersin.org This model indicated that descriptors related to electronic properties and the presence of specific atoms like chlorine and fluorine significantly influence the fungicidal activity. frontiersin.org
Furthermore, QSAR studies have been instrumental in identifying key structural features for the anti-breast cancer activity of chromone derivatives. nih.gov A study on benzopyran-chalcones revealed a correlation between their in-vitro anticancer activity against ER+ MCF-7 cell lines and specific molecular descriptors. nih.gov These QSAR models can guide the optimization of the lead compounds to enhance their potency. nih.gov
Table 1: Examples of QSAR Studies on Chroman Derivatives
| Studied Activity | Chroman/Chromone Derivative Type | Key Findings | Reference |
| Antioxidant | Synthetic chromone derivatives | Electronegative groups on the benzoyl ring and electropositive groups on the phenyl ring are important for activity. | mdpi.com |
| Fungicidal | 3-Iodochromone derivatives | Electronic properties and the presence of halogen atoms are crucial for activity. | frontiersin.org |
| Anti-breast cancer | Benzopyran-chalcones | Identified key structural features for cytotoxicity against ER+ MCF-7 cells. | nih.gov |
Molecular Docking Simulations to Identify Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), which is typically a protein or other biological macromolecule. nih.govyoutube.com This method is widely used to understand the molecular basis of drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. nih.govyoutube.com The primary goal of molecular docking is to identify the most stable binding pose of a ligand in the active site of a target protein and to estimate the binding affinity. youtube.com
Molecular docking studies have been extensively applied to chroman and its derivatives to identify their potential biological targets and to elucidate their mechanism of action at a molecular level. For example, computational studies, including molecular docking, have been used to investigate chromene and pyran derivatives as potential treatments for Parkinson's disease. nih.gov In one study, several compounds were docked against a specific protein target (PDB ID: 2V5Z), and the compounds with the best binding energies were selected for further analysis. nih.gov
In the search for novel inhibitors of enzymes implicated in diseases, molecular docking has proven to be a valuable tool. For instance, chroman-4-ones and chromones have been investigated as inhibitors of Sirtuin 2 (SIRT2), a target for various diseases. acs.orgnih.gov Docking studies helped in proposing a binding mode for these inhibitors within the SIRT2 active site, which was consistent with the observed structure-activity relationship (SAR) data. acs.orgnih.gov These studies also guided the design of new derivatives with improved properties. acs.org
Furthermore, molecular docking has been employed to understand the inhibitory activity of chromone derivatives against monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for neurodegenerative diseases. mdpi.com These simulations provide insights into the specific interactions between the chromone scaffold and the amino acid residues in the active site of MAO-B.
Table 2: Examples of Molecular Docking Studies on Chroman Derivatives
| Biological Target | Chroman/Chromone Derivative Type | Key Findings | Reference |
| Parkinson's Disease Target (PDB ID: 2V5Z) | Chromene and pyran derivatives | Identified compounds with high binding affinity for the target protein. | nih.gov |
| Sirtuin 2 (SIRT2) | Chroman-4-ones and chromones | Proposed a binding mode consistent with SAR data and guided the design of more potent inhibitors. | acs.orgnih.gov |
| Monoamine Oxidase B (MAO-B) | 2-Styrylchromone derivatives | Elucidated the interactions between the chromone scaffold and the enzyme's active site. | mdpi.com |
| Glycogen Synthase Kinase 3β (GSK3β) | Cephalosporins (related β-lactam structure) | Docking and molecular dynamics simulations suggested covalent inhibition. | rsc.org |
Advanced Analytical Techniques in Chroman Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the atomic arrangement and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Techniques for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 5,8-Dimethoxy-2,2-dimethylchroman, both ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. In the case of substituted 2,2-dimethylchroman-4-ones, the chemical shifts of protons on the aromatic ring are influenced by the position of the substituents. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the chroman ring system are well-documented and can be used to confirm the structure of this compound. For instance, in related 2,2-dimethylchroman-4-one (B181875) derivatives, no significant substituent effect is observed on the chemical shifts of the methylene (B1212753) group at position 3 or the methyl groups at position 2. mdpi.com
2D-NMR techniques such as COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps in piecing together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different parts of the molecule and confirming the placement of substituents like the methoxy (B1213986) groups. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of atoms, which is vital for determining the stereochemistry and conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~75 |
| 2-CH₃ (gem-dimethyl) | ~1.3-1.4 (s, 6H) | ~26-28 |
| 3 | ~2.6-2.7 (t, 2H) | ~30-32 |
| 4 | ~1.8-1.9 (t, 2H) | ~20-22 |
| 5-OCH₃ | ~3.8 (s, 3H) | ~55-56 |
| 6 | ~6.4-6.5 (d, 1H) | ~98-100 |
| 7 | ~6.4-6.5 (d, 1H) | ~102-104 |
| 8-OCH₃ | ~3.8 (s, 3H) | ~55-56 |
| 4a | - | ~115-117 |
| 8a | - | ~150-152 |
| 5 | - | ~152-154 |
| 8 | - | ~140-142 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. researchgate.netnih.govresearchgate.net
Key expected IR absorptions include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic): Just below 3000 cm⁻¹ for the methyl and methylene groups.
C-O-C stretching (aromatic ether): Strong bands typically in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) for the methoxy groups.
C-O-C stretching (alicyclic ether): In the chroman ring, typically around 1050-1150 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition or molecular formula. researchgate.net For this compound (C₁₃H₁₈O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its atomic makeup. This technique is particularly valuable when distinguishing between isomers or compounds with very similar nominal masses.
Chromatographic Separations and Purification Methodologies
Chromatographic techniques are essential for the isolation and purification of target compounds from complex mixtures, such as natural product extracts or synthetic reaction products.
Column Chromatography (CC) and Flash Chromatography (FC)
Column Chromatography (CC) and its more rapid variant, Flash Chromatography (FC), are widely used for the preparative separation of compounds. nih.govresearchgate.net These methods rely on the differential partitioning of components between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). For the purification of this compound, a non-polar to moderately polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, would likely be employed. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) and Preparative Thin Layer Chromatography (TLC)
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and more efficient separations. Both normal-phase and reverse-phase HPLC can be adapted for the purification of chroman derivatives.
Preparative Thin Layer Chromatography (TLC) is another valuable technique for small-scale purifications. The compound mixture is applied as a band on a TLC plate, and after development, the band corresponding to the desired compound is scraped off and the compound is eluted with a suitable solvent. While less efficient than HPLC, it can be a quick and cost-effective method for obtaining a pure sample.
Countercurrent Chromatography (HSCCC) and Solvent Partitioning Techniques
High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has gained prominence in the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the use of a solid support matrix, thereby circumventing issues such as irreversible adsorption of the analyte. The method relies on the partitioning of solutes between two immiscible liquid phases, with one serving as the stationary phase, held in place by a strong centrifugal force, while the other mobile phase flows through it. This technique is particularly advantageous for the separation of closely related compounds and isomers.
While specific applications of HSCCC for the isolation of This compound are not extensively documented in publicly available research, the principles of the technique and its successful application in separating structurally similar methoxylated and chroman-based compounds provide a strong basis for its potential utility. The selection of an appropriate biphasic solvent system is the most critical parameter for a successful HSCCC separation. This selection is typically guided by the partition coefficient (K) of the target compound. An ideal K value is generally between 0.5 and 2.0 for optimal resolution and elution time.
For a hypothetical separation of This compound , a non-polar compound, a reverse-phase solvent system would likely be employed. A common family of solvent systems for such applications is the hexane-ethyl acetate-methanol-water (HEMWat) system. The ratios of these solvents are meticulously adjusted to achieve the desired polarity and selectivity for the target chroman.
Research Findings:
The separation process would involve dissolving a crude extract containing This compound in a suitable solvent and injecting it into the equilibrated HSCCC system. The compound would then partition between the stationary and mobile phases according to its specific partition coefficient, allowing for its separation from other constituents in the extract. Fractions would be collected and analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine the purity of the isolated chroman.
Data Tables:
The following tables are illustrative examples based on typical HSCCC separations of related compounds and are intended to provide a framework for how such data would be presented.
Table 1: Exemplar Solvent System Selection for Chroman Separation
This table illustrates the process of screening different solvent systems to find an optimal partition coefficient (K) for a target compound.
| Solvent System (v/v/v/v) | Upper Phase Composition | Lower Phase Composition | Partition Coefficient (K) of Target |
| n-Hexane:Ethyl Acetate:Methanol:Water (4:1:3:2) | Non-polar | Polar | 0.3 |
| n-Hexane:Ethyl Acetate:Methanol:Water (3:1:3:2) | Non-polar | Polar | 0.8 |
| n-Hexane:Ethyl Acetate:Methanol:Water (2:1:2:1) | Non-polar | Polar | 1.5 |
| n-Hexane:Ethyl Acetate:Methanol:Water (1:1:1:1) | Non-polar | Polar | 2.5 |
Table 2: Illustrative HSCCC Operational Parameters for Chroman Purification
This table outlines the typical operational parameters that would be used for a preparative HSCCC separation.
| Parameter | Value |
| Instrument | Preparative High-Speed Countercurrent Chromatograph |
| Column Volume | 300 mL |
| Solvent System | n-Hexane:Ethyl Acetate:Methanol:Water (3:1:3:2) |
| Mobile Phase | Lower Phase |
| Flow Rate | 2.0 mL/min |
| Rotational Speed | 850 rpm |
| Detection Wavelength | 254 nm |
| Sample Loading | 200 mg of crude extract |
| Stationary Phase Retention | 75% |
Theoretical and Computational Chemistry Studies of Chromans
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate electronic properties of chroman derivatives. core.ac.uknih.gov These methods allow for the accurate prediction of ground-state properties, reaction energetics, and spectroscopic parameters.
DFT calculations are instrumental in determining the optimized geometry and electronic ground state of chroman compounds. core.ac.uknih.gov By approximating the complex many-electron problem into a more manageable one based on electron density, DFT provides a balance between computational cost and accuracy. arxiv.org The Hohenberg-Kohn theorems form the theoretical bedrock of DFT, stating that the ground-state electron density uniquely determines all ground-state properties of a system. core.ac.uk
Functionals like B3LYP and PBE are commonly employed in these calculations to approximate the exchange-correlation energy, a key component of the total energy. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to investigate reaction energetics, providing insights into the feasibility and mechanisms of chemical reactions involving chromans. This includes calculating activation energies and reaction enthalpies, which are critical for understanding their reactivity and synthetic pathways.
The application of DFT extends to understanding the electronic structure through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are fundamental to predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov DFT, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, has proven to be a reliable tool for calculating ¹H and ¹³C NMR chemical shifts. nih.gov
The accuracy of these predictions is highly dependent on the choice of functional and basis set. mdpi.com Studies have shown that functionals like WP04 and ωB97X-D can provide excellent correlation with experimental data for ¹H and ¹³C chemical shifts, respectively. nih.gov The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is also crucial for achieving high accuracy, as it accounts for the influence of the surrounding medium on the molecule's electronic structure. nih.govmdpi.com
The correlation between computed and experimental chemical shifts is often evaluated using statistical measures such as the coefficient of determination (R²) and the mean absolute deviation (MAD). mdpi.com High R² values, approaching 1, and low MAD values indicate a strong agreement between theoretical predictions and experimental observations. mdpi.comidc-online.com This predictive power is invaluable for structure elucidation, allowing for the confident assignment of NMR signals and differentiation between isomers. idc-online.comuni-muenchen.de
Table 1: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Prediction
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| WP04 | 6-311++G(2d,p) | ¹H NMR Chemical Shifts | nih.gov |
| ωB97X-D | def2-SVP | ¹³C NMR Chemical Shifts | nih.gov |
| B3LYP | cc-pVTZ | ¹H and ¹³C NMR Chemical Shifts | idc-online.com |
| PBE1PBE | cc-pVTZ | ¹H and ¹³C NMR Chemical Shifts | idc-online.com |
Molecular Modeling and Simulation
Beyond the electronic realm, molecular modeling and simulation techniques offer insights into the dynamic behavior and intermolecular interactions of chroman derivatives.
The flexible nature of the chroman ring system necessitates a thorough conformational analysis. This involves identifying the various low-energy conformations the molecule can adopt and determining their relative stabilities. Methods like the MM2 force field are employed to calculate the steric energy of different conformers, providing a quantitative measure of their stability. nih.gov By systematically exploring the rotational landscape of single bonds, a potential energy surface can be generated, revealing the most favorable three-dimensional arrangements of the molecule. This understanding of conformational preferences is critical, as the biological activity and chemical reactivity of a molecule are often dictated by its specific conformation.
Non-covalent interactions play a pivotal role in the solid-state packing and molecular recognition processes of chroman derivatives. These weak interactions, though individually small, collectively influence the macroscopic properties of materials.
C-H...O Interactions: These hydrogen bonds, where a carbon-bound hydrogen atom acts as the donor and an oxygen atom as the acceptor, are prevalent in molecules containing methoxy (B1213986) groups like 5,8-Dimethoxy-2,2-dimethylchroman. They contribute to the stabilization of the crystal lattice and can influence the conformation of the molecule. researchgate.net
C-H...π Interactions: In these interactions, a C-H bond points towards the electron-rich face of an aromatic ring. The methyl groups and the benzene (B151609) ring of the chroman system can participate in such interactions, further stabilizing the molecular assembly. researchgate.net
π-π Stacking Interactions: The aromatic ring of the chroman nucleus can engage in π-π stacking interactions with neighboring aromatic systems. researchgate.netnih.govnih.gov The geometry of this stacking can vary, from face-to-face to offset arrangements, and is influenced by the electrostatic potential of the interacting rings. nih.gov These interactions are crucial in determining the packing of molecules in crystals and can have significant implications for the electronic properties of the material. rsc.org
Table 2: Key Intermolecular Interactions in Chroman Derivatives
| Interaction Type | Description | Significance |
|---|---|---|
| C-H...O | A hydrogen bond between a C-H group and an oxygen atom. | Crystal lattice stabilization, conformational influence. |
| C-H...π | An interaction between a C-H bond and the π-electron system of an aromatic ring. | Stabilization of molecular packing. |
Quantitative Relationships in Chroman Chemistry
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a particular physicochemical property. For chroman derivatives, QSAR models can be developed to understand how variations in substituents on the chroman ring affect their properties. nih.gov These models often use descriptors that quantify steric, electronic, and hydrophobic properties of the molecules. By establishing a mathematical relationship between these descriptors and the observed activity, QSAR can predict the properties of new, unsynthesized chroman derivatives, thereby guiding the design of molecules with enhanced characteristics. nih.gov
Hammett Equation and Linear Free-Energy Relationships (LFER) for Substituent Effects on NMR Chemical Shifts
The study of substituent effects on the nuclear magnetic resonance (NMR) chemical shifts of chroman derivatives provides valuable insights into the electronic properties of this heterocyclic system. Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for quantifying the transmission of electronic effects from a substituent to a remote reaction center or, in this case, a specific nucleus. mdpi.comnumberanalytics.com The Hammett equation, in its application to NMR spectroscopy, correlates the chemical shift (δ) of a specific nucleus in a series of substituted compounds to a substituent constant (σ), which is a measure of the electronic effect of the substituent. The general form of the equation is:
δ = ρσ + δ₀
where δ is the chemical shift of the nucleus in the substituted compound, δ₀ is the chemical shift in the unsubstituted compound, σ is the Hammett substituent constant (e.g., σp, σm, σ+, σ-), and ρ is the reaction constant, which indicates the sensitivity of the chemical shift to the substituent effects. wikipedia.org
A detailed investigation into the substituent effects on the ¹³C NMR chemical shifts of a series of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives has been conducted. mdpi.com This study serves as an excellent model for understanding these electronic interactions within the chroman framework, even though specific data for this compound is not detailed in this context. The research revealed a good correlation with the Hammett equation for carbon atoms situated para to the substituent. mdpi.com However, carbons in the meta position did not show a significant correlation, suggesting that the transmission of electronic effects is more pronounced through resonance than through inductive pathways in this system. mdpi.com
The sensitivity of the chemical shifts to substituent effects, as indicated by the ρ value, was found to be positive for all series of derivatives studied. This positive ρ value signifies that electron-withdrawing groups cause a downfield shift (deshielding) of the nucleus, while electron-donating groups lead to an upfield shift (shielding). mdpi.com This is consistent with the expected electronic behavior where electron-withdrawing groups decrease the electron density around the nucleus, and electron-donating groups increase it. mdpi.com
For instance, in the series of 6-substituted 2,2-dimethylchroman-4-ones, the chemical shift of C-4a demonstrated a clear sensitivity to the inductive effect of the substituent on the aromatic ring. mdpi.com A similar trend was observed for the C-8a carbon in the 7-substituted series. mdpi.com Conversely, the chemical shifts of the methylene (B1212753) carbon at position 3 and the methyl carbons at position 2 were largely unaffected by the substituents on the aromatic ring. mdpi.com
The following interactive data table summarizes the Hammett correlations for the ¹³C chemical shifts of substituted 2,2-dimethylchroman-4-one derivatives, highlighting the sensitivity of different carbon atoms to substituent effects.
| Series | Position of Substituent | Carbon Atom | Hammett Parameter (σ) | ρ (Slope) | R² |
|---|---|---|---|---|---|
| 1 | 6-substituted | C-8a | σp+ | 3.8 | 0.98 |
| 2 | 7-substituted | C-4a | σp+ | 4.5 | 0.97 |
| 3 | 5-substituted | C-8 | σp+ | 5.2 | 0.99 |
Data sourced from a study on 2,2-dimethylchroman-4-one derivatives. mdpi.com The ρ value represents the sensitivity of the chemical shift to the substituent effect, and R² indicates the quality of the linear correlation.
Dual and Triple Substituent Parameter (DSP, TSP) Analyses
While the Hammett equation provides a general measure of substituent effects, it does not inherently separate the contributions of inductive (field) and resonance effects. To achieve this separation, Dual Substituent Parameter (DSP) equations are employed. olemiss.edu The most well-known DSP approach is the Swain-Lupton equation, which describes a property (such as chemical shift) as a linear combination of a field/inductive parameter (F) and a resonance parameter (R):
Property = fF + rR + constant
Here, f and r are weighting factors that represent the sensitivity of the property to the field and resonance effects, respectively. The F and R parameters are independent of the reaction or measurement and are specific to each substituent. This method allows for a more nuanced understanding of how substituents influence the electronic environment of a molecule. iupac.org
A Triple Substituent Parameter (TSP) analysis is a further extension of the DSP model, which introduces a third term to account for other electronic effects, such as polarizability. These models are less common but can provide a more refined analysis in specific cases. There are no known TSP analyses applied to the chroman ring system in the available literature.
The application of DSP and TSP analyses to the ¹³C NMR chemical shifts of this compound would be a valuable area for future research. Such studies would allow for a precise quantification of the resonance and inductive effects of the methoxy and dimethyl groups on the electronic structure of the chroman core, providing deeper insights into its chemical properties.
Q & A
Q. How can researchers ensure compliance with open-access data-sharing policies for chroman-related studies?
- Best Practices :
- Deposit raw spectral data (NMR, MS) in repositories like Figshare or Zenodo.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, as emphasized in ’s MDPI publication .
- Documentation : Include detailed synthetic procedures and characterization data in supplementary materials, adhering to journal guidelines (e.g., ACS, RSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
